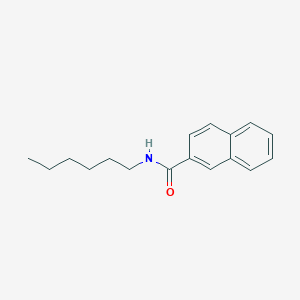

2-Naphthamide, N-hexyl-

Description

2-Naphthamide, N-hexyl- is an organic compound belonging to the naphthamide class, characterized by a naphthalene ring system substituted with a hexylamide group (-NH-C₆H₁₃) at the 2-position. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol.

Properties

Molecular Formula |

C17H21NO |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

N-hexylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C17H21NO/c1-2-3-4-7-12-18-17(19)16-11-10-14-8-5-6-9-15(14)13-16/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,18,19) |

InChI Key |

DQECOBQUVOZGQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Naphthamide, N-hexadecyl- (C₂₇H₄₁NO)

- Structural Differences : The hexadecyl chain (C₁₆H₃₃) replaces the hexyl group (C₆H₁₃), significantly increasing molecular weight (395.62 g/mol vs. 253.34 g/mol).

- Property Implications :

- Lipophilicity : The longer alkyl chain in the hexadecyl derivative enhances hydrophobicity, reducing aqueous solubility compared to the hexyl variant.

- Phase Behavior : Likely higher melting point and viscosity due to stronger van der Waals interactions in the hexadecyl compound.

- Applications : Such long-chain naphthamides are often used in surfactants or lubricant additives, whereas shorter chains (hexyl) may favor solubility in polar solvents for pharmaceutical intermediates.

3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide (C₁₉H₁₇NO₃)

- Structural Differences :

- A hydroxyl (-OH) group at the 3-position of the naphthalene ring.

- A substituted phenyl group (2-methoxy-5-methylphenyl) as the amide substituent.

- Bioactivity: Such substitutions are common in drug design (e.g., kinase inhibitors), contrasting with the simpler hexyl derivative, which may serve as a synthetic intermediate.

Ranitidine-Related Acetamides (e.g., Nitroacetamide Derivatives)

- Structural Differences : These compounds feature nitro groups, furan rings, and sulfur-containing chains, unlike the purely hydrocarbon-substituted 2-naphthamide.

- Functional Contrast :

- Electron-Withdrawing Effects : Nitro groups reduce electron density on the amide, altering reactivity in nucleophilic substitutions.

- Pharmacological Relevance : Ranitidine derivatives target histamine receptors, whereas 2-naphthamides are less studied in medicinal contexts.

Data Table: Key Structural and Molecular Comparisons

Research Findings and Limitations

- Synthetic Utility : Shorter alkyl chains (hexyl) in naphthamides improve compatibility with polar reaction media, as seen in coupling reactions for polyamide synthesis .

- Thermal Stability : Longer chains (hexadecyl) increase thermal degradation resistance, critical for industrial applications .

- Bioactivity Gaps : Unlike the hydroxyl-substituted naphthamide , N-hexyl-2-naphthamide lacks documented pharmacological data, highlighting a research gap.

Notes on Evidence Limitations

- Discrepancies in alkyl chain length (hexyl vs. hexadecyl) underscore the need for precise compound identification in future studies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.